A Comprehensive Technical Guide to Methyl 2-Bromo-1-cyclohexenecarboxylate: Chemical Identifiers, Structural Mechanics, and Synthetic Applications
A Comprehensive Technical Guide to Methyl 2-Bromo-1-cyclohexenecarboxylate: Chemical Identifiers, Structural Mechanics, and Synthetic Applications
Executive Summary
In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, conformationally restricted scaffolds are highly sought after to improve target binding affinity and metabolic stability. Methyl 2-bromo-1-cyclohexenecarboxylate is a premier bifunctional building block that provides a rigid cyclohexene core equipped with two highly orthogonal reactive sites: a vinyl bromide and an
Chemical Identity & Database Architecture
For drug development professionals, precise chemical identification is the bedrock of intellectual property (IP) tracking, procurement, and database querying. The accurate mapping of SMILES and InChI strings ensures that computational chemistry models correctly interpret the spatial and electronic parameters of the molecule.
Below is the consolidated structural and identifier data for Methyl 2-bromo-1-cyclohexenecarboxylate, verified against primary chemical databases .
Table 1: Core Chemical Identifiers
| Identifier | Value |
| Chemical Name | Methyl 2-bromo-1-cyclohexenecarboxylate |
| IUPAC Name | methyl 2-bromocyclohex-1-ene-1-carboxylate |
| CAS Registry Number | 72422-64-1 |
| Molecular Formula | C8H11BrO2 |
| SMILES | COC(=O)C1=C(Br)CCCC1 |
| InChI | InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3 |
| InChIKey | AJGNIFAADXLTAP-UHFFFAOYSA-N |
| PubChem CID | 12859717 |
Table 2: Computed Physicochemical Properties & API Relevance
| Property | Value | Causality / Relevance to API Design |
| Molecular Weight | 219.08 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 parameters. |
| XLogP3 | 2.3 | Moderate lipophilicity ensures optimal partitioning in organic biphasic reactions and favorable ADME profiles. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Low polar surface area indicates a high potential for cellular membrane permeability if incorporated into a final API scaffold. |
| Hydrogen Bond Acceptors | 2 | Provided by the ester carbonyl and methoxy oxygen, allowing for targeted kinase or receptor binding. |
| Hydrogen Bond Donors | 0 | The lack of H-donors minimizes non-specific binding and aggregation during early-stage scaffold screening. |
Structural Mechanics & Reactivity Profiling
The synthetic utility of Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) stems directly from its electronic topology.
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The Vinyl Bromide: The C(sp2)-Br bond is a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira).
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The Ester Activation: The adjacent methyl ester acts as a strong electron-withdrawing group (EWG). This drops the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating the rate of oxidative addition by Pd(0) or Ni(0) catalysts at the C-Br bond.
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Conformational Rigidity: The cyclohexene ring locks the diene-like
-system into a predictable geometry, which is critical for stereoselective downstream transformations such as enzymatic dihydroxylation or Diels-Alder cycloadditions.
Standardized Application Protocol: Palladium-Catalyzed Cross-Coupling
To demonstrate the practical utility of this building block, the following protocol details a self-validating Suzuki-Miyaura cross-coupling workflow to synthesize methyl 2-aryl-1-cyclohexenecarboxylates [1].
Objective: Chemoselective C-C bond formation at the C2 position.
Causality & Design:
Coupling a cyclic vinyl bromide is sterically demanding. We select Pd(dppf)Cl₂ as the pre-catalyst because the large bite angle of the dppf ligand accelerates the rate-determining reductive elimination step, preventing off-target
Step-by-Step Methodology
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Methyl 2-bromo-1-cyclohexenecarboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
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Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) to the solid mixture. Causality: A low 5 mol% catalyst loading is sufficient due to the high turnover frequency (TOF) provided by the bidentate dppf ligand.
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Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL) via syringe. Causality: Degassing prevents the oxidative degradation of the Pd(0) active species.
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Reaction Execution: Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring.
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Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent system. The starting material (UV-active,
~0.6) will be consumed, and a new, highly conjugated product spot ( ~0.4) will appear. -
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
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Self-Validation (Post-Process): Confirm product identity via 1H NMR (400 MHz, CDCl₃). The disappearance of the starting material's allylic multiplet and the appearance of aromatic protons (7.0–8.0 ppm) validates successful C-C bond formation.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specific to Methyl 2-bromo-1-cyclohexenecarboxylate.
Catalytic cycle for Suzuki-Miyaura coupling of Methyl 2-bromo-1-cyclohexenecarboxylate.
References
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Title: Methyl 2-Bromo-1-cyclohexenecarboxylate | C8H11BrO2 | CID 12859717 Source: PubChem (National Institutes of Health) URL: [Link]
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
